4-((4-Cyclopropylidenepiperidin-1-yl)methyl)-2-methylthiazole
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Description
4-((4-Cyclopropylidenepiperidin-1-yl)methyl)-2-methylthiazole is a useful research compound. Its molecular formula is C13H18N2S and its molecular weight is 234.36. The purity is usually 95%.
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Scientific Research Applications
Analgesic Research
One study highlights the structural characterization of analgesic isothiazolopyridines of the Mannich base type, including X-ray analysis of derivatives, to understand their molecular packing and interaction. This research focuses on the correlation between molecular geometry, electronic parameters, and analgesic action, suggesting a potential avenue for the development of new analgesic compounds using similar thiazole derivatives (Karczmarzyk & Malinka, 2008).
Antiprion Potency Improvement
Another study aimed at identifying analogues of aminothiazole compounds with improved antiprion potency while maintaining desirable pharmacokinetic properties. This research highlights the exploration of thiazole derivatives for treating prion diseases, indicating a significant application area for similar compounds in pharmaceutical research (Li et al., 2013).
Peptide Synthesis and Drug Design
Research on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase to produce [1,2,3]-triazoles in peptide backbones or side chains demonstrates the utility of such reactions in synthesizing peptide-based compounds. This methodology could be applicable to the synthesis of compounds with a structure similar to 4-((4-Cyclopropylidenepiperidin-1-yl)methyl)-2-methylthiazole for various biomedical applications (Tornøe, Christensen, & Meldal, 2002).
Chemical Synthesis and Molecular Structures
Studies on the synthesis and characterization of oxazole and triazole derivatives provide insights into the versatility of these heterocycles in chemical synthesis. For instance, the synthesis of various oxazole derivatives from a template demonstrates the potential for creating a diverse array of chemical structures, which could include compounds like this compound (Misra & Ila, 2010).
Properties
IUPAC Name |
4-[(4-cyclopropylidenepiperidin-1-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-10-14-13(9-16-10)8-15-6-4-12(5-7-15)11-2-3-11/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWIUBHFECHCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(=C3CC3)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.